molecular formula C7H8ClNO3S B13965826 N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B13965826
M. Wt: 221.66 g/mol
InChI Key: MRAUKSTYOQRWRU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3

InChI Key

MRAUKSTYOQRWRU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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